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‘ Compound of Interest

Compound Name: (5-Methylthiazol-4-yl)methanamine hydrochloride
CAS No.: 1956324-55-2
Cat. No.: B2394928

Get Quote

Executive Summary & Scaffold Rationale

The integration of heterocyclic cores into peptide backbones represents a cornerstone of modern peptidomimetic drug design. Among these, the 1,3-
conformational flexibility of the peptide backbone, effectively acting as rigidifying elements that induce specific secondary structures, such as type IV
against proteolytic degradation while maintaining the necessary hydrogen-bonding networks required for target engagement.

This application note provides validated, step-by-step methodologies for synthesizing thiazole-based peptidomimetics. We detail two orthogonal strati
4CR)[2], and a traceless solid-phase peptide synthesis (SPPS) approach[3]. These protocols are optimized for the rapid generation of diverse chemic
(P-gp) efflux inhibition and kinase modulation[4][5].

Mechanistic Principles
Solution-Phase Multicomponent Assembly (Ugi-4CR)

The Ugi four-component reaction (U-4CR) is a powerful tool for constructing a-acylamino carboxamide scaffolds. By utilizing Thiazol-2-ylmethanamin
peptidomimetic backbone[2]. The reaction proceeds via the initial condensation of the thiazole amine and an aldehyde to form an electrophilic imine.
intermediate that undergoes a rapid, irreversible Mumm rearrangement (acyl migration) to yield the final stable peptidomimetic[6]. This one-pot appro
drastically reducing solvent waste and epimerization risks.
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Figure 1: Mechanistic workflow of the Ugi-4CR for thiazole peptidomimetic synthesis.

Traceless Solid-Phase Peptide Synthesis (SPPS)

Standard SPPS often leaves residual functional groups (e.g., amides from Rink resin) that can interfere with the structure-activity relationship (SAR) ¢
The synthesis begins by converting chloromethyl polystyrene (Merrifield resin) into a sulfur-linked resin[1]. The core 4-amino-thiazole-5-carboxylic aci
positions via standard Fmoc chemistry. Finally, the sulfur linker is oxidized, transforming it into a highly labile leaving group that allows for traceless cl
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Figure 2: Traceless solid-phase synthesis strategy for 1,3-thiazole peptidomimetics.
Experimental Protocols
Protocol A: One-Pot Ugi-4CR Synthesis of Thiazole Peptidomimetics

This protocol is optimized for rapid library generation and screening[2].

Reagents & Causality:

« Solvent: Methanol (MeOH). Rationale: Protic solvents like MeOH facilitate rapid imine formation without the need for Lewis acid catalysts, which cc
* Reactants: Thiazol-2-ylmethanamine, an aldehyde, a carboxylic acid, and an isocyanide.

Step-by-Step Methodology:

« Imine Pre-formation: In an oven-dried round-bottom flask, dissolve the selected aldehyde (1.0 mmol) and Thiazol-2-ylmethanamine (1.0 mmol) in 5
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» Stirring: Stir the mixture at room temperature for 30—60 minutes. Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The complete con:
« Multicomponent Addition: To the stirred imine solution, sequentially add the carboxylic acid (1.0 mmol) followed immediately by the isocyanide (1.0
» Reaction Propagation: Seal the flask to prevent solvent evaporation and stir at room temperature for 24—48 hours. The prolonged time ensures cor
* Work-up & Extraction: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the crude residue in ethyl acetate (20 mL).
« Purification: Wash the organic layer with saturated aqueous sodium bicarbonate (

, 2 x 10 mL) to remove unreacted carboxylic acid, followed by brine (1 x 10 mL). Dry over anhydrous

, filter, and purify via flash column chromatography[?2].

Protocol B: Traceless SPPS & Amide Coupling of Thiazole Amines

This protocol is utilized for synthesizing highly constrained B-turn mimetics and P-gp inhibitors[3][5].
Reagents & Causality:

+ Coupling Reagents: HCTU or HBTU, and DIEA (Diisopropylethylamine). Rationale: Thiazole amines can be sterically hindered and poorly nucleopt
bulky base DIEA prevents racemization of the chiral a-carbon during coupling[5][7].

Step-by-Step Methodology:
» Resin Preparation: Swell the sulfur-linked 4-amino-thiazole-5-carboxylic acid resin (synthesized from Merrifield resin) in anhydrous N,N-dimethylfor
* Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to expose the primary amine. Self-Validation: Perform a positive Kai

« Amide Coupling: In a separate vial, pre-activate the Fmoc-protected amino acid (3.0 equiv) with HCTU (2.9 equiv) and DIEA (6.0 equiv) in DMF for
temperature[5].

« Washing: Drain the resin and wash extensively with DMF (3x), Dichloromethane (DCM) (3x), and MeOH (3x) to remove all unreacted reagents. Se

« Oxidation & Cleavage: Suspend the resin in DCM. Add an oxidant (e.g., m-CPBA) to convert the sulfur linker to a sulfone. Wash the resin, then tre¢
releasing the target peptidomimetic into solution[1][3].

« Isolation: Filter the resin, collect the filtrate, and concentrate under vacuum to yield the final compound (typically =87% purity)[3].

Quantitative Data & Pharmacological Benchmarks

Thiazole-based peptidomimetics synthesized via these protocols have demonstrated significant biological efficacy, particularly as modulators of the P
cancer[4][5]. The table below summarizes key synthetic yields and biological benchmarks.

Compound / Derivative Type Synthesis Method Overall Yield (%) Target | Applicat
Compound 28 (Monothiazole zwitter-ion with . . e
3.4.5-trimethoxybenzoyl) Amide Coupling (HCTU/DIEA) N/A P-gp Efflux Inhibitic
Compound 1 (Linear trimer derivative) Amide Coupling (HCTU/DIEA) N/A P-gp Efflux Inhibitic
Compound 11 (Dimer acid derivative) Amide Coupling (HCTU/DIEA) N/A P-gp Efflux Inhibitic
Di-thiazole amide S6 Solution-phase (HBTU/DIEA) 80% KRAS Gene Modu
Di-thiazole alkyne 1 Solution-phase (HBTU/DIEA) 85% KRAS Gene Modu
Thiazole B-turn mimetics Traceless SPPS ~9% (over 11 steps) Structural Library
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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